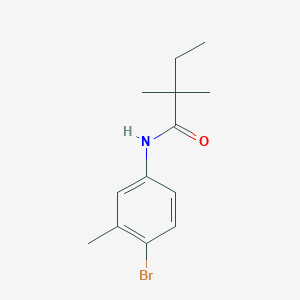
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide, also known as BRN-692746, is a chemical compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic properties. These findings suggest that N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide may be a promising lead compound for the development of novel anticancer and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide in lab experiments is its potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it has been shown to exhibit activity against various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, more research is needed to explore its potential applications in drug discovery and development, particularly in the development of novel anticancer and anti-inflammatory drugs. Finally, studies are needed to optimize the synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide and improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide involves several steps. Firstly, 4-bromo-3-methylbenzoic acid is reacted with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2,2-dimethylbutan-1-amine to yield N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.
Eigenschaften
Produktname |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
|---|---|
Molekularformel |
C13H18BrNO |
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-5-13(3,4)12(16)15-10-6-7-11(14)9(2)8-10/h6-8H,5H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
BQOVQLUDOZPLJY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
Kanonische SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B215641.png)

![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)



![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)
